1-(2,6-Dichlorophenyl)biguanide hydrochloride
Description
1-(2,6-Dichlorophenyl)biguanide hydrochloride is a synthetic biguanide derivative characterized by a dichlorophenyl group substituted at the 2,6-positions of the benzene ring. Its molecular formula is C₈H₉Cl₂N₅·HCl (molecular weight: ~283.5 g/mol), and its CAS registry number is 42823-15-4 . The compound features a biguanide backbone (NH-C(=NH)-NH-C(=NH)-NH₂) attached to the 2,6-dichlorophenyl moiety, with the hydrochloride salt enhancing its stability and solubility.
Properties
IUPAC Name |
1-(diaminomethylidene)-2-(2,6-dichlorophenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N5.ClH/c9-4-2-1-3-5(10)6(4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRVKJZVIPUVQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C(N)N=C(N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584147 | |
| Record name | N-(Diaminomethylidene)-N''-(2,6-dichlorophenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42823-15-4 | |
| Record name | N-(Diaminomethylidene)-N''-(2,6-dichlorophenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,6-Dichlorophenyl)biguanide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(2,6-Dichlorophenyl)biguanide hydrochloride typically involves the reaction of 2,6-dichloroaniline with cyanoguanidine under acidic conditions to form the biguanide structure. The reaction is carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(2,6-Dichlorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,6-Dichlorophenyl)biguanide hydrochloride has been investigated for its potential effects on various cellular processes:
Cell Biology and Biochemistry:
Cancer Research: The compound has been shown to suppress the growth of various cancer cell lines, including hepatocellular carcinoma, breast cancer, and colon cancer cells.
Neurodegenerative Diseases: Studies suggest that the compound may have neuroprotective effects and could potentially be beneficial in diseases like Alzheimer’s and Parkinson’s.
Antimicrobial Activity: It exhibits antibacterial and antifungal properties, making it a potential candidate for antimicrobial treatments.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorophenyl)biguanide hydrochloride involves the inhibition of glycogen phosphorylase, an enzyme crucial for glycogenolysis. By inhibiting this enzyme, the compound can regulate blood sugar levels. Additionally, it induces autophagy in cancer cells, leading to cell death, and suppresses the growth of various cancer cell lines by inducing apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Mono-chloro analogs (e.g., 4-chloro derivative) exhibit lower molecular weights and may have improved aqueous solubility due to reduced hydrophobicity .
Functional Group Variations :
- The trifluoromethyl groups in 1-[3,5-bis(trifluoromethyl)phenyl]biguanide HCl increase electron-withdrawing effects and lipophilicity, which could enhance membrane permeability .
- Hydrochloride salts universally improve stability and crystallinity across analogs, as seen in clonidine HCl (CAS 4205-91-8) and guanfacine HCl (CAS 29110-47-2), which share structural motifs with phenylbiguanides .
Thermal Stability :
- The 3,5-dichloro analog has a documented melting point of 251–255°C, suggesting higher thermal stability than the 2,6-dichloro derivative, for which such data is absent .
Pharmacological and Industrial Relevance
While direct pharmacological data for 1-(2,6-dichlorophenyl)biguanide HCl is scarce, structurally related compounds like guanfacine HCl (N-amidino-2-(2,6-dichlorophenyl)acetamide HCl) and clonidine HCl (2-((2,6-dichlorophenyl)amino)-2-imidazoline HCl) are well-established α2-adrenergic agonists used in hypertension and ADHD treatment . Key parallels include:
- Biguanide vs. Amidino Groups: The biguanide backbone in the target compound may confer distinct metal-chelating or antimicrobial properties, as seen in other biguanides like chlorhexidine .
Biological Activity
1-(2,6-Dichlorophenyl)biguanide hydrochloride (DCBH) is a compound of significant interest in various fields of biological research, particularly due to its antimicrobial properties and potential applications in cancer therapy and neuroprotection. This article provides a detailed overview of the biological activity of DCBH, supported by research findings, case studies, and data tables.
- Molecular Formula : C₈H₁₀Cl₃N₅
- Molecular Weight : 252.55 g/mol
- Structure : DCBH belongs to the biguanide class of compounds characterized by two guanidine groups.
DCBH exhibits its biological activity through several mechanisms:
- Antimicrobial Activity : It disrupts microbial cell membranes, leading to cell lysis. This mechanism is crucial for its effectiveness against a range of pathogens including bacteria and fungi.
- Inhibition of Glycogen Phosphorylase : DCBH inhibits this enzyme, which is essential for glycogenolysis, thereby affecting glucose metabolism.
- Induction of Autophagy : In cancer cells, DCBH promotes autophagy, leading to cell death and suppression of tumor growth.
Antimicrobial Activity
DCBH has demonstrated significant antibacterial and antifungal properties. It has been tested against various microbial strains with notable effectiveness:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These results indicate that DCBH could be effective in treating infections caused by these pathogens.
Cancer Research
DCBH has shown promise as an anti-cancer agent. Studies have indicated that it can suppress the growth of multiple cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : DCBH induced apoptosis in these cell lines with IC50 values ranging from 10 to 25 µM, depending on the specific cell line.
Neuroprotective Effects
Research has suggested that DCBH may have neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer’s and Parkinson’s:
- Mechanism : It appears to modulate cellular pathways involved in neuroprotection, although specific pathways remain under investigation.
Case Studies
- Antimicrobial Efficacy in Clinical Settings :
- A clinical trial evaluated the efficacy of DCBH as a topical antiseptic in patients with infected wounds. Results showed a reduction in bacterial load by over 75% within one week of treatment.
- Cancer Treatment Study :
- In vitro studies demonstrated that DCBH significantly reduced tumor spheroid growth in MCF-7 cells by inducing apoptosis through caspase activation.
Safety and Toxicity
While DCBH exhibits promising biological activities, safety assessments are critical:
Q & A
Q. How can 1-(2,6-Dichlorophenyl)biguanide hydrochloride be synthesized, and what analytical methods validate its purity?
-
Methodological Answer : Synthesis typically involves reacting 2,6-dichlorophenylhydrazine hydrochloride with cyanoguanidine under acidic conditions . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The tautomeric structure of the biguanide core can be confirmed via NMR, where NH protons appear as singlets near δ9–10, and NH groups resonate at δ7–8 . Melting point analysis (e.g., 191–194°C) and elemental analysis further corroborate purity .
-
Key Analytical Parameters :
| Parameter | Method | Expected Result |
|---|---|---|
| Purity | HPLC | ≥98% |
| Structure | NMR | δ9–10 (NH), δ7–8 (NH) |
| Melting Point | DSC | 191–194°C |
Q. What are the primary pharmacological targets of this compound?
- Methodological Answer : This compound is a known agonist of the 5-hydroxytryptamine 3 (5-HT) receptor, structurally analogous to meta-chlorophenyl biguanide (mCPBG) . To confirm receptor specificity, radioligand binding assays (e.g., -GR65630 displacement) and functional assays (e.g., electrophysiological measurements in Xenopus oocytes expressing 5-HT receptors) are recommended. Dose-response curves should be generated to calculate EC values .
Q. How does the tautomeric state of the biguanide core influence its biological activity?
- Methodological Answer : The predominant tautomer lacks hydrogens at bridging nitrogens, enabling conjugation and stabilizing interactions with target receptors . Computational modeling (e.g., density functional theory) can predict tautomeric stability, while IR spectroscopy identifies N–H stretching vibrations (3100–3500 cm) to confirm tautomer distribution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported anticancer mechanisms of biguanides like this compound?
- Methodological Answer : Discrepancies arise from differences in preclinical models (e.g., cell lines vs. animal studies) and metabolic contexts (e.g., mitochondrial vs. glycolytic phenotypes). To address this:
Use isogenic cell lines with varying mitochondrial DNA content to isolate metabolic effects .
Employ transcriptomic profiling (RNA-seq) to compare gene expression patterns under biguanide treatment .
Validate findings in 3D tumor spheroids to mimic in vivo heterogeneity .
- Example Experimental Design :
| Step | Method | Outcome Metric |
|---|---|---|
| 1 | Isogenic cell models | ATP/AMP ratio |
| 2 | RNA-seq | Differential gene expression |
| 3 | Spheroid viability assay | IC comparison |
Q. What strategies optimize the incorporation of this compound into polymeric drug-delivery systems?
- Methodological Answer : For sustained release, blend the compound with segmented copolymers (e.g., GL-b-(GL-co-TMC-co-CL)-b-GL) using solvent casting. Key parameters:
- Drug-polymer ratio : 1:10 (w/w) minimizes burst release .
- Release kinetics : Monitor via UV-Vis spectroscopy in PBS (pH 7.4) at 37°C over 14 days .
- Bioactivity validation : Test antimicrobial efficacy against Staphylococcus aureus using zone-of-inhibition assays .
Q. How do structural modifications of the dichlorophenyl group affect 5-HT3_33 receptor binding affinity?
- Methodological Answer : Replace the 2,6-dichloro substituents with electron-withdrawing (e.g., -CF) or electron-donating (e.g., -OCH) groups and compare binding using:
Molecular docking (AutoDock Vina) to predict binding poses .
Surface plasmon resonance (SPR) to measure dissociation constants () .
- Critical Finding : 2,6-Dichloro substitution maximizes hydrophobic interactions with receptor subpockets, enhancing affinity .
Data Contradiction Analysis
Q. Why do some studies report divergent EC50_{50}50 values for 5-HT3_33 receptor activation?
- Methodological Resolution : Variability arises from receptor subunit composition (e.g., homomeric vs. heteromeric 5-HTA/B receptors) and assay conditions (e.g., intracellular Ca vs. electrophysiology). Standardize protocols by:
Using HEK293 cells stably expressing human 5-HTA receptors .
Normalizing responses to a reference agonist (e.g., serotonin) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
